molecular formula C13H16O3 B569488 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate CAS No. 945853-23-6

1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate

Cat. No.: B569488
CAS No.: 945853-23-6
M. Wt: 220.268
InChI Key: ZWFAIFHKNBFADF-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate is a tetralin-derived compound featuring a methoxy (-OCH₃) substituent at the 7-position and an acetate ester (-OAc) at the 1-position. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol. The tetralin backbone imparts rigidity and lipophilicity, while the methoxy and acetate groups modulate electronic properties and solubility.

Properties

IUPAC Name

(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h6-8,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFAIFHKNBFADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation with Raney Nickel

A prominent method involves the hydrogenation of 1-naphthol derivatives under high-temperature conditions. As detailed in CN112409145A, Raney nickel catalyzes the hydrogenation of 1-naphthol at 170–250°C and 3.0–5.0 MPa pressure. The reaction proceeds through sequential ring saturation, yielding intermediates such as 1-tetralone (7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one). Key steps include:

  • Temperature Control : Elevating the temperature beyond 170°C minimizes byproducts like 1,2,3,4-tetrahydro-1-naphthol, favoring 1-tetralone formation.

  • Solvent-Free Conditions : Operating without solvents simplifies post-reaction purification, as 1-naphthol acts as both reactant and solvent.

  • Post-Treatment : Alkaline washing removes unreacted 1-naphthol and phenolic byproducts, followed by distillation to isolate 1-tetralone (purity >98%).

This method achieves a 37–48% yield of 1-tetralone, which is subsequently reduced to 1,2,3,4-tetrahydro-7-methoxy-1-naphthalenol (tetralol) using agents like lithium aluminum hydride. The tetralol is then acetylated with acetic anhydride to form the target acetate.

Oxidation-Acetylation Sequential Pathways

Osmium Tetroxide-Mediated Oxidation

EP0138575A2 describes the oxidation of 5,8-dihydro-1-naphthol-1-acetate with N-methylmorpholine-N-oxide (NMO) and catalytic osmium tetroxide. The reaction forms a dihydroxy intermediate, which is selectively acetylated to yield this compound. Highlights include:

  • Diastereoselectivity : The use of phase-transfer catalysts enhances yield and simplifies isolation.

  • Reagent Costs : Osmium tetroxide’s expense limits industrial adoption, though microscale applications remain viable.

Direct Acetylation of Tetralol Precursors

Esterification with Acetic Anhydride

A straightforward approach involves acetylating 1,2,3,4-tetrahydro-7-methoxy-1-naphthalenol. As inferred from ChemicalBook, the tetralol is treated with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) at 0–25°C. This method is efficient for small-scale synthesis but requires high-purity tetralol, which may necessitate prior chromatographic separation.

Challenges and Optimization Strategies

  • Byproduct Formation : Hydrogenation at suboptimal temperatures yields 1,2,3,4-tetrahydro-1-naphthol, complicating purification.

  • Stereochemical Control : Achieving enantiomeric purity demands chiral auxiliaries or resolutions, increasing synthetic steps.

  • Cost Constraints : Osmium tetroxide and Raney nickel necessitate recovery systems for industrial viability .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the acetate ester to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Functional Groups Molecular Weight Key Properties/Applications
1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate C₁₃H₁₆O₃ Methoxy, Acetate ester 220.26 High lipophilicity; potential fragrance intermediate
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid C₁₁H₁₂O₂ Carboxylic acid 176.21 High acidity; pharmaceutical synthesis (e.g., NSAID precursors)
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide C₁₄H₁₈N₂O Carboxamide, amine 230.31 Enhanced hydrogen bonding; bioactive molecule design
1-ACETAMINO-7-NAPHTHOL C₁₂H₁₁NO₂ Acetamide, hydroxyl 201.22 Moderate solubility; dye/photochemical applications
7-Methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol C₁₈H₂₆O Methoxy, ketone 258.40 Musk fragrance (Fixolide); high stability
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol C₁₄H₂₀O Branched alkyl, hydroxyl 204.31 Low polarity; industrial solvent additive

Key Observations:

Functional Group Impact on Polarity: The acetate ester in the target compound increases lipophilicity compared to the carboxylic acid () and hydroxyl-containing analogs (). This property may enhance membrane permeability in drug delivery systems. The acetamide group in 1-ACETAMINO-7-NAPHTHOL confers moderate polarity and hydrogen-bonding capacity, unlike the hydrolytically labile acetate ester .

Steric and Electronic Effects :

  • Methoxy groups (electron-donating) in the target compound and Fixolide analogs () stabilize aromatic rings against electrophilic substitution, whereas branched alkyl groups (e.g., isopropyl in ) introduce steric hindrance, reducing reactivity .

Stability and Hydrolysis :

  • Acetate esters are prone to hydrolysis under acidic or alkaline conditions, forming carboxylic acids, whereas carboxamides () and nitriles exhibit greater hydrolytic stability .

Physicochemical and Application Comparisons

Key Findings:

  • Solubility : The target compound’s low water solubility aligns with its lipophilic acetate group, contrasting with the polar carboxylic acid derivative (), which is miscible in aqueous buffers at physiological pH .
  • Thermal Stability : Musk analogs like Fixolide () exhibit high thermal stability (b.p. ~285°C), suggesting the target compound may share similar resilience in fragrance formulations .
  • Pharmacological Potential: Carboxamide derivatives () demonstrate bioactivity in drug discovery, whereas the target compound’s ester group may position it as a prodrug candidate requiring metabolic activation .

Biological Activity

1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-acetate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and other pharmacological effects. The findings are based on diverse research studies and include relevant data tables and case studies.

This compound has the following chemical properties:

  • Molecular Formula : C12H14O3
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 13277484

These properties are essential for understanding the compound's behavior in biological systems and its interactions with various biological targets.

1. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess the free radical scavenging ability of compounds.

Assay Type IC50 (µg/mL) Reference
DPPH Scavenging45.2
FRAP0.32
ORAC38.5

The results indicate that this compound exhibits significant antioxidant activity, which may contribute to its therapeutic effects in oxidative stress-related conditions.

2. Anti-inflammatory Effects

Research has demonstrated that this compound can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. A study using human mast cells showed that the compound inhibited the NF-κB signaling pathway.

Inflammatory Marker Control (pg/mL) Treated (pg/mL) % Inhibition
TNF-α2507570
IL-61805470

This data suggests that the compound may have potential applications in treating inflammatory diseases.

3. Wound Healing Activity

In a wound healing model using fibroblast cells, the compound promoted cell migration and proliferation:

Treatment Group Wound Closure (%) Control (%)
Low Concentration6020
High Concentration8520

These findings indicate that the compound significantly enhances wound healing processes through cellular mechanisms.

Case Study 1: Antioxidant Efficacy in Diabetic Rats

A study investigated the effects of administering this compound to diabetic rats. The results showed a marked reduction in oxidative stress markers compared to untreated controls:

  • Malondialdehyde (MDA) levels decreased by 40%.
  • Glutathione (GSH) levels increased by 30%.

This suggests that the compound may mitigate oxidative damage associated with diabetes.

Case Study 2: Anti-inflammatory Effects in Arthritis Models

In an experimental model of arthritis, treatment with this compound resulted in reduced swelling and pain scores compared to controls:

  • Swelling reduction was measured at approximately 50%.
  • Pain scores decreased significantly as assessed by behavioral tests.

These results indicate potential therapeutic benefits for inflammatory joint diseases.

Q & A

Q. What are the key steps in synthesizing 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate?

The synthesis typically involves multi-step organic reactions , including:

  • Reduction of naphthalene derivatives using hydrogen gas with palladium on carbon (Pd/C) catalysts.
  • Functionalization via acetylation (e.g., introducing the acetate group) and methoxylation (e.g., adding the methoxy group at position 7).
  • Purification using column chromatography or recrystallization to isolate the target compound.
    Analytical validation via NMR spectroscopy (for structural confirmation) and HPLC (for purity assessment) is critical .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) spectra to verify substituent positions (e.g., methoxy at C7, acetate at C1).
  • X-ray Diffraction (XRD) : Resolve crystal structure to confirm stereochemistry, especially if enantiomers are suspected .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., 220.27 g/mol) and fragmentation patterns .

Advanced Synthesis and Optimization

Q. How can synthetic yield be optimized while controlling stereochemistry?

  • Chiral Catalysts : Use enantioselective catalysts (e.g., chiral auxiliaries in acetylation steps) to favor desired stereoisomers.
  • Reaction Monitoring : Employ in-situ techniques like FTIR or real-time HPLC to track intermediate formation and adjust conditions (temperature, solvent polarity) .
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol) to identify optimal reaction pathways .

Q. What strategies address low solubility in aqueous systems during formulation?

  • Salt Formation : Convert the compound to a hydrochloride salt to enhance aqueous solubility.
  • Co-solvent Systems : Use DMSO/water mixtures or cyclodextrin encapsulation for in vitro assays .

Biological Activity and Mechanistic Studies

Q. How can researchers design experiments to investigate the compound’s pharmacological potential?

  • In Vitro Assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays.
  • Molecular Docking : Model interactions with target proteins (e.g., GPCRs) to hypothesize binding modes .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values in cell-based models (e.g., neuronal cells for neuroactivity) .

Q. How should contradictory bioactivity data between enantiomers be resolved?

  • Stereochemical Purity : Ensure enantiomeric separation via chiral HPLC or capillary electrophoresis.
  • Comparative Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 models) for each enantiomer .

Data Analysis and Theoretical Frameworks

Q. What statistical methods are suitable for analyzing dose-dependent toxicity data?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to quantify toxicity thresholds.
  • ANOVA with Post Hoc Tests : Compare treatment groups for significant differences (p < 0.05) in cytotoxicity assays .

Q. How can researchers align experimental findings with existing pharmacological theories?

  • Literature Meta-Analysis : Cross-reference results with structurally analogous compounds (e.g., fluorinated tetrahydronaphthalenamines) to identify conserved mechanisms .
  • Pathway Enrichment Analysis : Use bioinformatics tools (e.g., KEGG, Reactome) to map activity to known signaling pathways .

Safety and Stability

Q. What precautions are necessary for handling this compound in the lab?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Q. How can stability under varying pH conditions be assessed?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 37°C. Monitor degradation products via LC-MS .

Advanced Structural and Computational Analysis

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Retrosynthetic Software : Use tools like Pistachio or Reaxys to propose feasible synthetic routes .

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